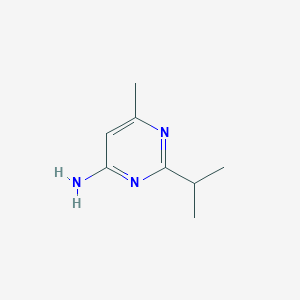

2-异丙基-6-甲基嘧啶-4-胺

描述

2-Isopropyl-6-methylpyrimidin-4-amine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as nucleobase analogues. The specific substitution pattern on the pyrimidine ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5- and 6-substituted 2-aminopyrimidines, which are structurally related to 2-Isopropyl-6-methylpyrimidin-4-amine, can be performed in a single step using a microwave-assisted method without the need for a solvent. This process involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another related compound, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, is synthesized by cyclization of a formamidine precursor followed by nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methylpyrimidin-4-amine is characterized by the presence of an isopropyl group and a methyl group attached to the pyrimidine ring. The molecular structure of a closely related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, indicates that it undergoes enol-to-keto tautomerism during crystallization. The pyrimidin-4(3H)-one group is essentially planar, and in the crystal structure, molecules are linked into dimers via intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. For example, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which shares structural similarities with 2-Isopropyl-6-methylpyrimidin-4-amine, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. It can react with amines to form N-alkylpyridinium salts . Additionally, the photoinduced amino-imino tautomerization reaction of 2-aminopyrimidine derivatives with acetic acid has been studied, indicating that the introduction of methyl groups can influence the reaction enthalpy and fluorescence quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of isopropyl and methyl groups can affect the compound's nucleophilicity, acidity, and ability to form hydrogen bonds. For instance, the presence of isopropyl groups can sterically protect the heteroatom against electrophilic attack, as seen in the weak nucleophilic base 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . The co-crystal structures of 2-aminopyrimidine derivatives with cytosine demonstrate the ability of these compounds to form strong hydrogen-bonded base pairs, which is crucial for their potential application as non-natural nucleobase analogues .

科学研究应用

晶体和分子结构

- Odell等人(2007年)对类似化合物的研究,包括苄基-(2-氯-6-甲基嘧啶-4-基)胺,揭示了晶体结构的见解,展示了在结晶过程中显著的构象差异和氢键相互作用。这有助于理解相关嘧啶化合物的物理和化学性质 (Odell, McCluskey, Failes, & Tiekink, 2007)。

合成和碎片化研究

- Erkin等人(2015年)的工作详细介绍了4-芳氧基-6-甲基嘧啶-2-胺的合成,这些化合物在结构上类似于2-异丙基-6-甲基嘧啶-4-胺。他们研究了这些化合物在正电喷雾电离下的主要碎片化途径,这对于理解它们在特定条件下的稳定性和行为至关重要 (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015)。

氨基化和环转化

- Hertog等人(2010年)研究了二溴吡啶的氨基化和4-氨基-2-甲基嘧啶的形成,这与2-异丙基-6-甲基嘧啶-4-胺在结构上相关。这项研究为嘧啶衍生物中氨基化和环转化的机制提供了宝贵的见解 (Hertog, Plas, Pieterse, & Streef, 2010)。

生物活性和应用

- Erkin和Krutikov(2007年)对4-芳基氨基-2-(2-乙酰氧乙基)氨基-6-甲基嘧啶的研究,与2-异丙基-6-甲基嘧啶-4-胺密切相关,揭示了它们显著的抗结核作用。这表明类似嘧啶衍生物具有潜在的药用应用 (Erkin & Krutikov, 2007)。

先进材料科学和配位化学

- Shepherd和Zhang(1994年)探讨了4-氨基嘧啶与金属配合物的配位模式,为类似化合物在材料科学和配位化学中的潜在应用提供了见解 (Shepherd & Zhang, 1994)。

作用机制

While the specific mechanism of action for 2-Isopropyl-6-methylpyrimidin-4-amine is not available, it’s worth noting that pyrimidine derivatives have been found to exhibit a range of biological activities. For instance, some 2-aminopyrimidines have been reported to be active against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Pyrimidines also exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

安全和危害

未来方向

While specific future directions for 2-Isopropyl-6-methylpyrimidin-4-amine are not available, it’s worth noting that pyrimidine derivatives continue to be an area of interest in various fields of research. Given their diverse biological activities, further exploration of these compounds could lead to the development of new pharmaceuticals and agrochemicals .

属性

IUPAC Name |

6-methyl-2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGGSKDDBNJABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540883 | |

| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4595-70-4 | |

| Record name | 6-Methyl-2-(1-methylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

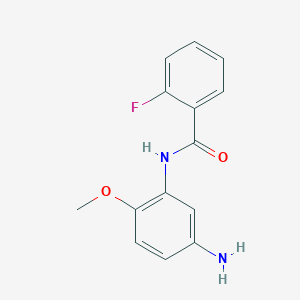

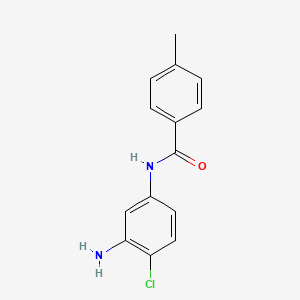

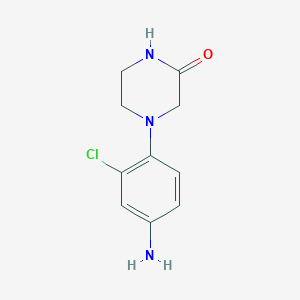

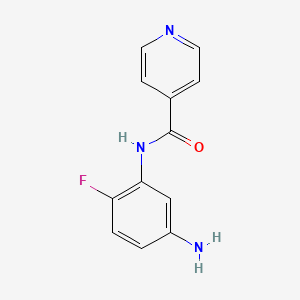

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

amine](/img/structure/B1340345.png)